4-Methylbenzoic acid

Catalog No.
S596913
CAS No.
99-94-5
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzoic acid

CAS Number

99-94-5

Product Name

4-Methylbenzoic acid

IUPAC Name

4-methylbenzoic acid

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

LPNBBFKOUUSUDB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)O

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
0.34 mg/mL at 25 °C

Synonyms

4-methylbenzoate, 4-toluic acid, 4-toluic acid, barium salt, 4-toluic acid, cadmium salt, 4-toluic acid, calcium salt, 4-toluic acid, potassium salt, 4-toluic acid, zinc salt, p-methylbenzoate, p-toluenecarboxylate, p-toluic acid

Canonical SMILES

CC1=CC=C(C=C1)C(=O)O

Occurrence and Natural Sources

4-Methylbenzoic acid, also known as p-toluic acid, is a naturally occurring organic acid found in various plants and organisms [, ]. It has been identified in Aloe africana, strawberries (Fragaria), and other plant materials []. This suggests potential roles in plant metabolism or defense mechanisms, though further research is needed to understand these functions fully.

Chemical Properties and Synthesis

4-Methylbenzoic acid is a white crystalline powder with a melting point of 179-181 °C and a boiling point of 274 °C []. It has limited solubility in water but is more soluble in organic solvents like ethanol and acetone [].

The synthesis of 4-methylbenzoic acid can be achieved through various methods, including the oxidation of 4-methytoluene with potassium permanganate or the hydrolysis of p-toluoyl chloride [].

Applications in Research

While not as widely used as other aromatic acids, 4-methylbenzoic acid finds applications in various scientific research fields:

  • Organic synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides [].
  • Material science: Due to its functional groups, 4-methylbenzoic acid can be used as a precursor for the development of new materials with specific properties, such as polymers and liquid crystals [].
  • Environmental studies: Research explores its potential use as a biomarker for environmental monitoring, as it can be present in various environmental compartments due to its natural occurrence and anthropogenic sources [].

4-Methylbenzoic acid has the molecular formula C8H8O2\text{C}_8\text{H}_8\text{O}_2 and a molecular weight of approximately 136.15 g/mol . It appears as a white solid that is poorly soluble in water but soluble in organic solvents like acetone. The compound is characterized by a methyl group attached to the para position of the benzoic acid structure, which influences its chemical properties and reactivity .

  • Toxicity: p-Toluic acid has a moderate oral toxicity (LD50 = 400 mg/kg in rats) [].
  • Flammability: Flammable solid with a flash point of 181 °C [].
  • Reactivity: May react with strong oxidizing agents.
  • Safety Precautions: Standard laboratory safety practices should be followed when handling p-toluic acid, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area [].
Typical of carboxylic acids. For instance, it may initiate polymerization reactions when combined with appropriate monomers or catalysts . Additionally, it reacts with cyanide salts under specific conditions to release hydrogen cyanide gas, highlighting its potential hazards in certain environments .

Several methods exist for synthesizing 4-methylbenzoic acid:

  • Oxidation of p-cymene: This method involves oxidizing p-cymene using nitric acid .
  • Hydrogenolysis of 4-carboxybenzaldehyde: This process also generates 4-methylbenzoic acid as an intermediate in the production of terephthalic acid .
  • Direct methylation of benzoic acid: Methylating agents can be used to introduce the methyl group at the para position of benzoic acid.

These methods highlight the compound's role as an important intermediate in various synthetic pathways.

4-Methylbenzoic acid has several applications:

  • Intermediate in organic synthesis: It is used in the production of terephthalic acid, which is essential for manufacturing polyethylene terephthalate (PET) plastics .
  • Chemical industry: It serves as a precursor for various chemical products including dyes and pharmaceuticals.
  • Additive in polymer chemistry: Its properties make it useful as a plasticizer or modifier in polymer formulations.

Several compounds share structural similarities with 4-methylbenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Benzoic AcidC7H6O2Simple aromatic carboxylic acid; widely used.
3-Methylbenzoic AcidC8H10O2Methyl group at meta position; different reactivity.
2-Methylbenzoic AcidC8H10O2Methyl group at ortho position; distinct properties.
Terephthalic AcidC8H6O4Derived from p-xylene; key component in PET production.

Uniqueness of 4-Methylbenzoic Acid

The uniqueness of 4-methylbenzoic acid lies in its specific para-substitution pattern on the benzene ring, which influences its solubility and reactivity compared to other methylated benzoic acids. Its role as an intermediate in terephthalic acid production further distinguishes it within this class of compounds.

The history of 4-methylbenzoic acid traces back to early organic chemistry research on aromatic carboxylic acids. While its isomer o-toluic acid (2-methylbenzoic acid) was first noted by Sir William Ramsay (Nobel Prize winner in Chemistry, 1904), 4-methylbenzoic acid's discovery and characterization occurred as part of the systematic study of benzoic acid derivatives. The compound gained industrial significance during the mid-20th century with the development of polyester manufacturing processes, where it serves as a key intermediate.

Significance in Chemical Research

4-Methylbenzoic acid holds considerable importance in chemical research due to its role as a model compound for studying carboxylic acid reactivity, synthetic methodologies, and solubility behaviors. Its position as an intermediate in terephthalic acid production—essential for polyethylene terephthalate (PET) synthesis—has elevated its industrial significance. Additionally, researchers have investigated its potential in pharmaceutical applications, particularly in the development of antibacterial agents.

Nomenclature and Classification in Literature

In scientific literature, this compound appears under several nomenclatures, reflecting its chemical structure and historical naming conventions:

Systematic NameCommon NamesOther Designations
4-Methylbenzoic acidp-Toluic acidp-Carboxytoluene
Benzoic acid, 4-methyl-para-Toluic acidp-Tolylcarboxylic acid
p-Toluylic acidCrithminic acid
4-Toluic acidToluenecarboxylic acid

Chemically, it is classified as a benzoic acid derivative, specifically belonging to the category of methylbenzoic acids, with the methyl substituent positioned at carbon-4 (para position) of the benzene ring. Within metabolomic classifications, it belongs to the kingdom of organic compounds, superclass of benzenoids, class of benzene and substituted derivatives, subclass of benzoic acids and derivatives, with benzoic acids as its direct parent.

Current Research Landscape

Contemporary research on 4-methylbenzoic acid spans multiple disciplines. Significant focus remains on solubility studies, with recent publications investigating its behavior in binary solvent mixtures and correlating experimental data with predictive models. Toxicological studies have examined its potential reproductive effects, revealing important safety considerations at high doses. Additionally, researchers continue to explore novel applications in synthetic chemistry, particularly as a reagent in the development of bioactive compounds.

Physical Description

P-toluic acid is a white powder. Sublimes. (NTP, 1992)
Other Solid; Dry Powder
White solid; [CAMEO] White to yellow-brown solid; [OECD SIDS] White powder; [Alfa Aesar MSDS]
Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

136.052429494 g/mol

Monoisotopic Mass

136.052429494 g/mol

Boiling Point

525 to 527 °F at 760 mmHg (NTP, 1992)

Heavy Atom Count

10

LogP

2.27 (LogP)
2.27

Melting Point

356 to 360 °F (NTP, 1992)
181 °C

UNII

A26GBX5SSV

Related CAS

23292-93-5 (zinc salt)
2420-97-5 (cadmium salt)
67874-52-6 (barium salt)

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 69 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 64 of 69 companies with hazard statement code(s):;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (29.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (21.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (32.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0061 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

99-94-5

Wikipedia

P-Toluic_acid

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Benzoic acid, 4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Hepatotoxicological potential of

Tomonori Miura, Yusuke Kamiya, Shotaro Uehara, Norie Murayama, Makiko Shimizu, Hiroshi Suemizu, Hiroshi Yamazaki
PMID: 33781181   DOI: 10.1080/00498254.2021.1908643

Abstract

-Toluic acid, a metabolite of organic solvent xylene, has a high reported no-observed-effect level (NOEL, 1000 mg/kg) in rats, possibly because of direct glycine conjugation to methylhippuric acid. In this study, plasma levels of
-toluic acid and its glycine conjugate in mice and humanised-liver mice were evaluated after oral administrations.Although rapid conversion of
-toluic acid to its glycine conjugate was evident from mouse plasma concentrations, the biotransformation of
-toluic acid was slower in humanised-liver mice. The input parameters for physiologically based pharmacokinetic (PBPK) models were determined using fitting procedures to create PBPK-generated plasma concentration curves.The PBPK-modelled hepatic concentrations of
-toluic acid in humanised-liver mice were higher than those observed in plasma. PBPK-modelled hepatic and plasma concentrations of
-toluic acid also indicated slow elimination in humans.These results suggest that rapid conjugations of
-toluic acid reportedly observed in rats could result in overestimation of NOELs for conjugatable chemicals when extrapolated to humanised-liver mice or humans.


The pathways by which the marine diatom Thalassiosira sp. OUC2 biodegrades p-xylene, combined with a mechanistic analysis at the proteomic level

Weiyan Duan, Shuhao Du, Fanping Meng, Xiaoling Peng, Lihong Peng, Yufei Lin, Guoshan Wang, Jiangyue Wu
PMID: 32361489   DOI: 10.1016/j.ecoenv.2020.110687

Abstract

A marine diatom, Thalassiosira sp. OUC2, was isolated from natural seawater collected from Daya Bay, China. This diatom degraded 1.25-40 mg L
p-xylene within five days, at a removal efficiency exceeding 98%. Gas chromatography-mass spectrometer (GC-MS) analysis indicated that p-xylene was converted into 4-methylbenzyl alcohol, p-toluic acid, and p-cresol in the presence of strain OUC2. Meanwhile, proteomic analysis showed that, after exposure to p-xylene, several algal enzymes were significantly upregulated: including monooxygenase, alcohol dehydrogenase, benzaldehyde dehydrogenase, benzoate 1,2-dioxygenase, and catechol 2,3-dioxygenase. Moreover, ecotoxicological tests suggested that the intermediate metabolites were less toxic than the parent compound (p-xylene). Thalassiosira sp. OUC2 may thus be suitable for the remediation of p-xylene-contaminated marine environments.


Switching the Ligand Specificity of the Biosensor XylS from

Yuki Ogawa, Yohei Katsuyama, Kento Ueno, Yasuo Ohnishi
PMID: 31689072   DOI: 10.1021/acssynbio.9b00237

Abstract

The
transcriptional activator XylS induces transcription from the
promoter in the presence of several benzoic acid effectors, with
-toluic acid being the most effective and
-toluic acid being much less effective. To alter the effector specificity of XylS, we developed a dual selection system in
, which consists of (i) an artificial operon of an ampicillin resistance gene and
under
promoter control and (ii) a chloramphenicol resistance gene under
promoter control. This system enabled both positive selection to concentrate XylS mutants recognizing a desired ligand and negative selection to exclude undesired XylS mutants such as those recognizing undesired ligands and those that are active without effectors. Application of a random mutagenesis library of
to directed evolution that exploited this selection system yielded two XylS mutants that recognize
-toluic acid more effectively. Analysis of each missense mutation indicated three amino acid residues (N7, T74, and I205) important for
-toluic acid recognition. Then, a codon-randomized
library at these three residues was similarly screened, resulting in three XylS mutants with increased
-toluic acid-recognition specificity. Analysis of each amino acid substitution revealed that T74P attributes to both
-toluic acid sensitivity loss and subtle
-toluic acid sensitivity acquisition, and that N7R increases the overall ligand-sensitivity. Finally, the combination of these two mutations generated a desirable XylS mutant, which has a high
-toluic acid sensitivity and scarcely responds to
-toluic acid. These results demonstrate the effectiveness of the dual selection system in the directed evolution of biosensors.


Enantioselective high-performance liquid chromatography analysis of oxygenated polyunsaturated fatty acids

Federica Ianni, Giorgio Saluti, Roberta Galarini, Serena Fiorito, Roccaldo Sardella, Benedetto Natalini
PMID: 31055130   DOI: 10.1016/j.freeradbiomed.2019.04.038

Abstract

Oxygenated polyunsaturated fatty acids (PUFAs)play an outstanding role in the physiological and pathological regulation of several biological processes. These oxygenated metabolites can be produced both enzimatically, yielding almost pure enantiomers, and non-enzymatically. The free radical-mediated non-enzymatic oxidation commonly produces racemic mixtures which are used as biomarkers of oxidative stress and tissue damage. The biological activity of oxygenated PUFAs is often associated with only one enantiomer, making it necessary of availing of lipidomics platforms allowing to disclose the role of single enantiomers in health and disease. Polysaccharide-based chiral stationary phases (CSPs) play a dominating part in this setting. As for the cellulose backbone, 4-methylbenzoate derivatives exhibit very high chiral recognition ability towards this class of compounds. Concerning the phenylcarbamate derivatives of cellulose and amylose, the tris(3,5-dimethylphenylcarbamate) variants show the best enantioresolving ability for a variety of oxygenated PUFAs. Moreover, also the amylose tris(5-chloro-2-methylphenylcarbamate)-based selector produces relevant chromatographic performances. The extreme versatility of those CSPs mostly depends on their compatibility with the most relevant elution modes: normal- and reversed-phase, as well as polar organic/ionic-mode. In this review article, a selection of enantioseparation studies of different oxygenated PUFAs is reported, with both tris(benzoates) and tris(phenylcarbamates) of cellulose and amylose.


Kinetic analysis and degradation mechanism for natural attenuation of xylenes under simulated marine conditions

Weiyan Duan, Fanping Meng, Xiaoling Peng, Yufei Lin, Guoshan Wang, Jiangyue Wu
PMID: 30408745   DOI: 10.1016/j.ecoenv.2018.10.103

Abstract

Microcosm experiments were conducted to examine the attenuation of selected chemicals, i.e. m-xylene (MX), o-xylene (OX) and p-xylene (PX), under simulated marine conditions. Natural attenuation and the contribution of oxidation, photodegradation, biodegradation and volatilization to total attenuation were evaluated. The development of attenuation was in agreement with pseudo-first-order kinetics for all xylenes. The half-lives of MX, OX, and PX under optimal conditions were 0.76, 0.74 and 0.88 days, respectively. Attenuation kinetics were proposed to analyze the natural attenuation of xylenes. The leading attenuation type of MX, OX, and PX was volatilization, and the attenuation rate constants (K
) were 0.5587, 0.6733, and 0.4821 d
, respectively. Biodegradation of OX (K
: 0.0003 d
) was extremely inhibited. The attenuation kinetics presented the attenuation of xylenes in microcosm. The reaction kinetics could be applied to analyze the natural attenuation of chemicals. MX and OX can be converted to one another under certain conditions. Toluene and ethylbenzene were detected for OX in the OP (oxidation and photodegradation) experiment under simulated marine conditions. 4-Methylbenzyl alcohol, p-methyl benzaldehyde and p-toluic acid, as the major intermediates, were identified during the natural attenuation of PX using GC/MS.


A Sustainable Route to a Terephthalic Acid Precursor

Maria Barbara Banella, Claudio Gioia, Micaela Vannini, Martino Colonna, Annamaria Celli, Alessandro Gandini
PMID: 27072163   DOI: 10.1002/cssc.201600166

Abstract

A new synthetic pathway for the production of p-toluic acid has been developed starting from reagents derived from renewable resources. A Diels-Alder reaction between sorbic and acrylic acids is followed by a combined dehydrogenation/ decarboxylation process, providing p-toluic acid in high yields. This route permits to use milder conditions compared to other Diels-Alder approaches reported in the literature, and therefore can contribute to a more sustainable terephthalic acid production.


Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations

Guixiang Hu, Meilan Huang, Chengcai Luo, Qi Wang, Jian-Wei Zou
PMID: 27060893   DOI: 10.1016/j.jmgm.2016.04.002

Abstract

The separation of enantiomers and confirmation of their absolute configurations is significant in the development of chiral drugs. The interactions between the enantiomers of chiral pyrazole derivative and polysaccharide-based chiral stationary phase cellulose tris(4-methylbenzoate) (Chiralcel OJ) in seven solvents and under different temperature were studied using molecular dynamics simulations. The results show that solvent effect has remarkable influence on the interactions. Structure analysis discloses that the different interactions between two isomers and chiral stationary phase are dependent on the nature of solvents, which may invert the elution order. The computational method in the present study can be used to predict the elution order and the absolute configurations of enantiomers in HPLC separations and therefore would be valuable in development of chiral drugs.


Toxicological Assessment of Intermediates in Natural Attenuation of p-Xylene to Marine Microalgae

Feng Li, Weiyan Duan, Shuhao Du, Fanping Meng, Xiaoling Peng, Lihong Peng, Yufei Lin, Jiangyue Wu, Guoshan Wang
PMID: 31201469   DOI: 10.1007/s00128-019-02646-6

Abstract

The toxic effects of p-xylene, 4-methylbenzyl alcohol, p-methyl benzaldehyde, and p-toluic acid on two marine microalgae (Phaeodactylum tricornutum Bohlin, and Skeletonema costatum) were investigated. p-Xylene was the most toxic to Pha. tricornutum with a 96 h EC
value of 6.76 mg L
. Based on the 96 h EC
values for two microalgae, the toxicity of the four chemicals, in descending order, was: p-xylene, p-methyl benzaldehyde, 4-methylbenzyl alcohol, then p-toluic acid. The results showed that the toxicity of the transformed products of p-xylene was lower than that of p-xylene.


Electrospinning of magnetic cellulose tris-(4-methylbenzoate) microparticles for enantioselective adsorption of racemic drug

Tengjun Huang, Peipei Song, Li Jiang, Yan Peng, Shun Feng, Jide Wang
PMID: 27120411   DOI: 10.1002/elps.201600095

Abstract

In this work, we introduce electrospinning to prepare magnetic enantioselective material for the first time. Multianalytical tools were used to characterize the resulted magnetic cellulose tris-(4-methylbenzoate) particles including transmission electron microscopy, SEM, FTIR spectroscopy, thermogravimetric analysis, X-ray diffractometer. Under the optimum conditions, the resulted particles were well-shaped sphere with a diameter range of 800 nm to 2 μm and high magnetic sensitivity. The enantioselectivity of the adsorbents was evaluated using racemic ibuprofen as a model drug; an e.e. value of -4.78% (where e.e. is enantiomeric excess) was achieved in a single adsorption stage. We hope that our finding provides an efficient and economical procedure for the preparation of magnetic enantioselective materials with high selectivity and reproducibility.


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